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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the essential quality control (QC)

procedures required under Good Manufacturing Practice (GMP) for the manufacturing of

biologics. The included protocols offer step-by-step methodologies for key analytical techniques

used to ensure the safety, purity, potency, and identity of biologic drug products.

Introduction to Quality Control for Biologics
Biologics, complex molecules produced from living organisms, necessitate stringent quality

control throughout the manufacturing process to ensure patient safety and product efficacy.[1]

Unlike small-molecule drugs, the inherent variability of biological systems introduces unique

challenges in maintaining consistency from batch to batch.[1] A robust QC strategy, compliant

with GMP guidelines, is therefore a critical component of any biologics manufacturing process.

This involves a multi-faceted approach encompassing the rigorous testing of raw materials,

continuous monitoring of in-process parameters, comprehensive characterization of the final

product, and ongoing stability studies.

Raw Material Quality Control
The quality of the final biologic product is intrinsically linked to the quality of the raw materials

used in its production.[2][3][4] Therefore, a comprehensive QC program for all incoming

materials is the first line of defense in ensuring product safety and consistency.
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A typical workflow for raw material QC under GMP is outlined below:
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Figure 1: Workflow for Raw Material Quality Control.

Table 1: Key Quality Control Tests for Raw Materials
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Raw Material Category Key QC Tests
Typical Acceptance
Criteria

Cell Culture Media &

Supplements

pH, Osmolality, Endotoxin,

Sterility, Mycoplasma,

Performance (Cell Growth)

pH: 7.0-7.4; Osmolality: 280-

320 mOsm/kg; Endotoxin: <

0.25 EU/mL; Sterility: No

microbial growth; Mycoplasma:

Not detected; Performance:

Supports target cell growth

rate and viability.

Process Buffers
pH, Conductivity, Appearance,

Endotoxin

pH: ± 0.1 of target;

Conductivity: ± 5% of target;

Appearance: Clear, colorless

solution; Endotoxin: < 0.1

EU/mL.

Chromatography Resins
Appearance, Identity, Ligand

Density, Binding Capacity

Appearance: Uniform slurry;

Identity: Confirmed by FTIR or

other appropriate method;

Ligand Density & Binding

Capacity: Within

manufacturer's specifications.

Excipients
Identity, Purity, Moisture

Content, Endotoxin

Identity: Confirmed by USP/EP

monograph; Purity: ≥ 99.0%;

Moisture Content: As per

specification; Endotoxin: As

per specification for the final

product.

In-Process Quality Control
In-process controls (IPCs) are crucial for monitoring the consistency and quality of the product

during its manufacture.[5] These tests provide an early indication of any process deviations,

allowing for corrective actions to be taken before the final product is compromised.
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The following diagram illustrates the key stages of a typical monoclonal antibody (mAb)

production process and the associated in-process QC tests.
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Figure 2: In-Process Quality Control Points in mAb Production.

Table 2: Common In-Process Control Tests and Acceptance Criteria
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Process Step In-Process Control Test
Typical Acceptance
Criteria

Cell Culture Viable Cell Density & Viability
Reportable values, trended

over time.

Product Titer ≥ Target concentration.

Capture Chromatography
Product Purity (by SDS-PAGE

or HPLC)
≥ 90% monomer.

Aggregate Content (by SEC-

HPLC)
≤ 5% aggregates.

Polishing Steps
Host Cell Protein (HCP)

Content (by ELISA)
≤ 100 ng/mg of product.

Host Cell DNA (HCD) Content

(by qPCR)
≤ 10 ng/dose.

Final Formulation
Product Concentration (by UV-

Vis or HPLC)
± 10% of target concentration.

pH ± 0.2 of target pH.

Osmolality ± 30 mOsm/kg of target.

Final Product Release Testing
Before a batch of a biologic can be released for clinical use or commercial distribution, it must

undergo a comprehensive battery of tests to ensure it meets all predefined specifications for

safety, purity, potency, and identity.[5][6][7]

The logical flow of final product release testing is depicted in the following diagram:
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Figure 3: Workflow for Final Product Release Testing.

Table 3: Key Final Product Release Tests and Acceptance Criteria
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Test Category Specific Test
Typical Acceptance
Criteria

Safety Sterility No microbial growth.

Mycoplasma Not detected.

Endotoxin
≤ 5 EU/kg/hour for intravenous

administration.

Adventitious Agents
No adventitious agents

detected.

Purity & Impurities Purity (by SEC-HPLC) ≥ 95% monomer.

Aggregates (by SEC-HPLC) ≤ 5%.

Host Cell Proteins (by ELISA) ≤ 100 ppm (ng/mg).

Host Cell DNA (by qPCR) ≤ 100 ng/dose.

Potency & Identity Potency (Cell-based assay)
80-125% of reference

standard.

Identity (e.g., Peptide

Mapping, Western Blot)

Conforms to reference

standard.

General Properties Appearance

Clear to slightly opalescent,

colorless to slightly yellow

liquid, essentially free of visible

particles.

pH
Within specified range (e.g.,

6.0-6.5).

Osmolality
Within specified range (e.g.,

240-360 mOsm/kg).

Protein Concentration ± 10% of label claim.

Stability Testing
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Stability testing is performed to establish the shelf-life of the drug product and to determine

appropriate storage conditions.[5] Studies are conducted under various conditions (long-term,

accelerated, and stress) to assess the stability of the biologic over time.

Table 4: Stability Testing Parameters and Conditions

Storage Condition Temperature Humidity Testing Timepoints

Long-term 5°C ± 3°C Ambient
0, 3, 6, 9, 12, 18, 24,

36 months

Accelerated 25°C ± 2°C 60% ± 5% RH 0, 3, 6 months

Stress 40°C ± 2°C 75% ± 5% RH 0, 1, 3, 6 months

The same battery of release tests is typically performed at each stability timepoint to monitor for

any changes in the product's quality attributes.

Experimental Protocols
Host Cell Protein (HCP) Quantification by ELISA
Principle: This enzyme-linked immunosorbent assay (ELISA) is a quantitative immunoassay for

the detection of host cell proteins (HCPs) in biologics produced in a specific cell line (e.g.,

CHO, E. coli). The assay utilizes a sandwich ELISA format where polyclonal antibodies raised

against a total HCP lysate are used for both capture and detection.

Materials:

HCP ELISA Kit (containing pre-coated microplate, HCP standards, detection antibody,

streptavidin-HRP, substrate, and stop solution)

Test samples and controls

Wash buffer (e.g., PBS with 0.05% Tween-20)

Microplate reader capable of measuring absorbance at 450 nm

Procedure:
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Preparation: Bring all reagents and samples to room temperature. Reconstitute standards

and prepare serial dilutions as per the kit instructions. Dilute test samples to fall within the

standard curve range.

Binding: Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-

coated microplate. Incubate for 2 hours at room temperature with gentle shaking.

Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of

wash buffer.

Detection Antibody: Add 100 µL of the diluted detection antibody to each well. Incubate for 1

hour at room temperature with gentle shaking.

Washing: Repeat the washing step as described in step 3.

Streptavidin-HRP: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30

minutes at room temperature in the dark.

Washing: Repeat the washing step as described in step 3.

Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30

minutes at room temperature in the dark.

Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from

blue to yellow.

Data Acquisition: Read the absorbance of each well at 450 nm within 30 minutes of adding

the stop solution.

Data Analysis: Generate a standard curve by plotting the mean absorbance for each

standard concentration versus the concentration. Use a four-parameter logistic (4-PL) curve

fit. Determine the HCP concentration in the test samples by interpolating their mean

absorbance values from the standard curve.

Monoclonal Antibody Aggregation Analysis by SEC-
HPLC
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Principle: Size-exclusion high-performance liquid chromatography (SEC-HPLC) separates

molecules based on their hydrodynamic radius.[8][9] Larger molecules, such as aggregates,

elute earlier than smaller molecules, like the monomeric antibody. This method allows for the

quantification of high molecular weight species (aggregates) and low molecular weight species

(fragments).[8][9]

Materials:

HPLC system with a UV detector

SEC column (e.g., TSKgel G3000SWxl)

Mobile phase (e.g., 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8)

mAb reference standard

Test samples

Procedure:

System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5

mL/min until a stable baseline is achieved.

Standard and Sample Preparation: Prepare the mAb reference standard and test samples at

a concentration of approximately 1 mg/mL in the mobile phase.

Injection: Inject 20 µL of the reference standard and each test sample onto the column.

Data Acquisition: Monitor the eluent at 280 nm for 30 minutes.

Data Analysis:

Identify the peaks corresponding to the monomer, aggregates, and fragments based on

their retention times relative to the reference standard.

Integrate the peak areas for all species.
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Calculate the percentage of aggregates and fragments using the following formula: %

Aggregate/Fragment = (Area of Aggregate/Fragment Peak / Total Area of All Peaks) x 100

Mycoplasma Detection by PCR
Principle: This polymerase chain reaction (PCR) based assay detects the presence of

mycoplasma DNA in cell culture samples.[10][11][12][13] The method utilizes primers that are

specific to a highly conserved region of the mycoplasma genome, allowing for the amplification

and subsequent detection of a wide range of mycoplasma species.

Materials:

Mycoplasma PCR detection kit (containing primers, dNTPs, Taq polymerase, and positive

control DNA)

DNA extraction kit

Test samples (cell culture supernatant)

Negative control (nuclease-free water)

Thermal cycler

Agarose gel electrophoresis system

Procedure:

Sample Preparation: Extract DNA from 1 mL of cell culture supernatant using a suitable DNA

extraction kit.

PCR Reaction Setup: In a sterile PCR tube, prepare the reaction mixture according to the kit

manufacturer's instructions. Typically, this will include the PCR master mix, primers, and 1-5

µL of the extracted DNA. Prepare a positive control using the provided mycoplasma DNA

and a negative control using nuclease-free water.

PCR Amplification: Place the PCR tubes in a thermal cycler and run the following program

(cycling conditions may vary depending on the kit):
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Initial denaturation: 95°C for 5 minutes

35 cycles of:

Denaturation: 95°C for 30 seconds

Annealing: 55°C for 30 seconds

Extension: 72°C for 1 minute

Final extension: 72°C for 5 minutes

Gel Electrophoresis: Load the PCR products onto a 1.5% agarose gel. Run the gel at 100V

for 30-45 minutes.

Result Interpretation: Visualize the DNA bands under UV light.

Positive result: A band of the expected size for the mycoplasma amplicon is present in the

test sample lane.

Negative result: No band of the expected size is present in the test sample lane.

The positive control should show a distinct band, and the negative control should be free

of any bands.

CAR-T Cell Potency Assay (Cytotoxicity Assay)
Principle: This cell-based assay measures the cytotoxic potential of Chimeric Antigen Receptor

(CAR)-T cells against target tumor cells expressing the specific antigen.[14][15][16][17] The

killing of target cells is often quantified by measuring the release of an intracellular enzyme

(e.g., lactate dehydrogenase, LDH) or by flow cytometry-based methods.[15]

Materials:

CAR-T cells (effector cells)

Target tumor cells (e.g., CD19-expressing cell line for anti-CD19 CAR-T cells)

Cell culture medium
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96-well cell culture plate

Cytotoxicity detection kit (e.g., LDH release assay kit)

Plate reader

Procedure:

Cell Preparation: Harvest and count both CAR-T cells and target cells. Adjust the cell

concentrations to the desired effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

Plate Seeding: Seed the target cells into a 96-well plate at a density of 1 x 10^4 cells/well.

Co-culture: Add the CAR-T cells to the wells containing the target cells at the various E:T

ratios. Include control wells with target cells only (spontaneous release) and target cells with

lysis buffer (maximum release).

Incubation: Incubate the plate for 4-18 hours at 37°C in a CO2 incubator.

LDH Measurement (Example):

Centrifuge the plate to pellet the cells.

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

Add 50 µL of the LDH assay reaction mixture to each well.

Incubate for 30 minutes at room temperature, protected from light.

Add 50 µL of the stop solution.

Measure the absorbance at 490 nm using a plate reader.

Data Analysis:

Calculate the percentage of specific lysis using the following formula: % Specific Lysis =

[(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous

Release)] x 100
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The potency of the CAR-T cell product is determined by its ability to induce specific lysis of

the target cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for GMP Quality
Control of Biologics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b573714#quality-control-procedures-under-gmp-for-
biologics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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